4-Amino-1-(pyridin-3-yl)cyclohexan-1-ol
Overview
Description
“4-Amino-1-(pyridin-3-yl)cyclohexan-1-ol” is an organic compound with the molecular formula C11H16N2O . It belongs to the class of organic compounds known as dipeptides . The compound is available for research use .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 192.26 . Other specific properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Hydrogen Bonding in Enaminones
Research on anticonvulsant enaminones, including a compound with a structure related to 4-Amino-1-(pyridin-3-yl)cyclohexan-1-ol, highlights the importance of hydrogen bonding and molecular interactions in determining molecular structure and properties. The study by Kubicki, Bassyouni, and Codding (2000) examined the crystal structures of three anticonvulsant enaminones to understand the role of hydrogen bonding in forming molecular networks (Kubicki, Bassyouni, & Codding, 2000).
Enantioselective Catalysis
Asami et al. (2015) explored the enantioselective addition of diethylzinc to aldehydes using 1,4-amino alcohols derived from (R)-1-phenylethylamine as chiral ligands. This study demonstrates the compound's potential utility in asymmetric synthesis, providing a pathway to various chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).
Schiff Base Chemistry
Barz, Rauch, and Thiel (1997) focused on the transformation of the OH function of trans-2-(pyrazol-1-yl)cyclohexan-1-ol into an amino group to access new Schiff bases for coordination chemistry. This work underlines the versatility of cyclohexan-1-ol derivatives in synthesizing ligands for metal coordination, potentially applicable to this compound (Barz, Rauch, & Thiel, 1997).
Properties
IUPAC Name |
4-amino-1-pyridin-3-ylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10-3-5-11(14,6-4-10)9-2-1-7-13-8-9/h1-2,7-8,10,14H,3-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAWAEDDGPXNOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C2=CN=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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